

ON1231320: A Highly Selective PLK2 Kinase Inhibitor for Targeted Research

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Compound of Interest

Compound Name: **ON1231320**

Cat. No.: **B8146548**

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ON1231320 demonstrates a superior cross-reactivity profile, exhibiting high specificity for Polo-like Kinase 2 (PLK2) with minimal off-target activity. This guide provides a comparative analysis of **ON1231320**'s kinase inhibition profile, supported by experimental data, to inform researchers in drug discovery and development.

ON1231320, also known as 7ao, is an arylsulfonyl pyrido-pyrimidinone that has been identified as a potent and highly specific inhibitor of Polo-like Kinase 2 (PLK2), a crucial regulator of the cell cycle.^{[1][2]} With a half-maximal inhibitory concentration (IC₅₀) of 0.31 μ M for PLK2, **ON1231320**'s specificity is a key attribute for researchers investigating the distinct roles of PLK family members and developing targeted therapeutic strategies.^[3]

Comparative Kinase Inhibition Profile

To ascertain its selectivity, **ON1231320** was profiled against a comprehensive panel of 355 kinases, including 288 wild-type, 55 mutant, and 12 lipid kinases.^[1] The results of these screenings underscore the remarkable selectivity of **ON1231320** for PLK2.

While the complete quantitative dataset from the broad kinase panel screen is not publicly available in a tabulated format, the primary research highlights its high specificity.^[1] Furthermore, studies have explicitly stated that **ON1231320** exhibits no significant inhibitory activity against other members of the Polo-like kinase family, namely PLK1, PLK3, and PLK4.^[4] This level of specificity is critical for dissecting the individual functions of these closely related kinases.

For comparative purposes, the cross-reactivity profiles of other PLK inhibitors are presented below. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.

Kinase	ON1231320 IC50 (μ M)	BI 2536 IC50 (nM)	Volasertib (BI 6727) IC50 (nM)
PLK2	0.31	3.5	5
PLK1	>10 (No activity reported)	0.83	0.87
PLK3	>10 (No activity reported)	-	56

Data for BI 2536 and Volasertib are provided for comparative purposes and are sourced from publicly available data. The lack of reported IC50 values for **ON1231320** against PLK1 and PLK3 indicates minimal to no inhibition at the concentrations tested.

Experimental Protocols

The determination of the kinase inhibition profile of **ON1231320** and other kinase inhibitors typically involves in vitro biochemical assays. A common and robust method is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Radiometric Kinase Assay (HotSpot™ Assay)

This method is considered a gold standard for kinase profiling due to its direct measurement of enzymatic activity.

Materials:

- Recombinant human kinases
- Kinase-specific substrate (peptide or protein)
- **ON1231320** or other test compounds

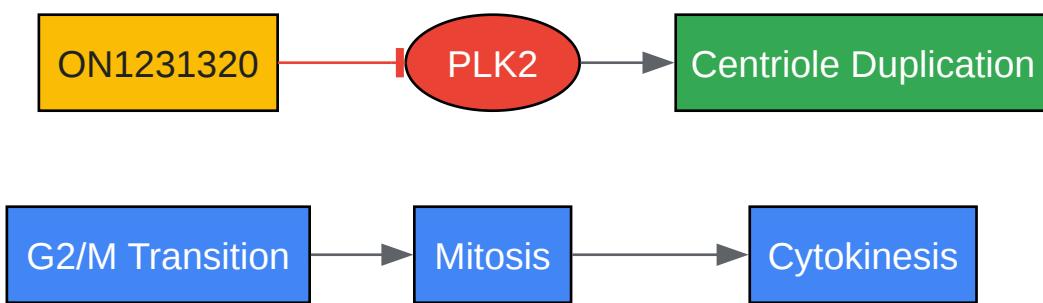
- [γ -³³P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Filter plates (e.g., phosphocellulose or glass fiber)
- Scintillation counter

Procedure:

- Compound Preparation: A serial dilution of **ON1231320** is prepared in DMSO and then further diluted in the kinase reaction buffer.
- Reaction Setup: The kinase, substrate, and test compound are combined in the wells of a microtiter plate and incubated for a short period at room temperature.
- Initiation of Reaction: The kinase reaction is initiated by the addition of [γ -³³P]ATP.
- Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes), allowing for the phosphorylation of the substrate.
- Termination and Capture: The reaction is stopped, and the reaction mixture is transferred to a filter plate. The phosphorylated substrate is captured on the filter, while the unreacted [γ -³³P]ATP is washed away.
- Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

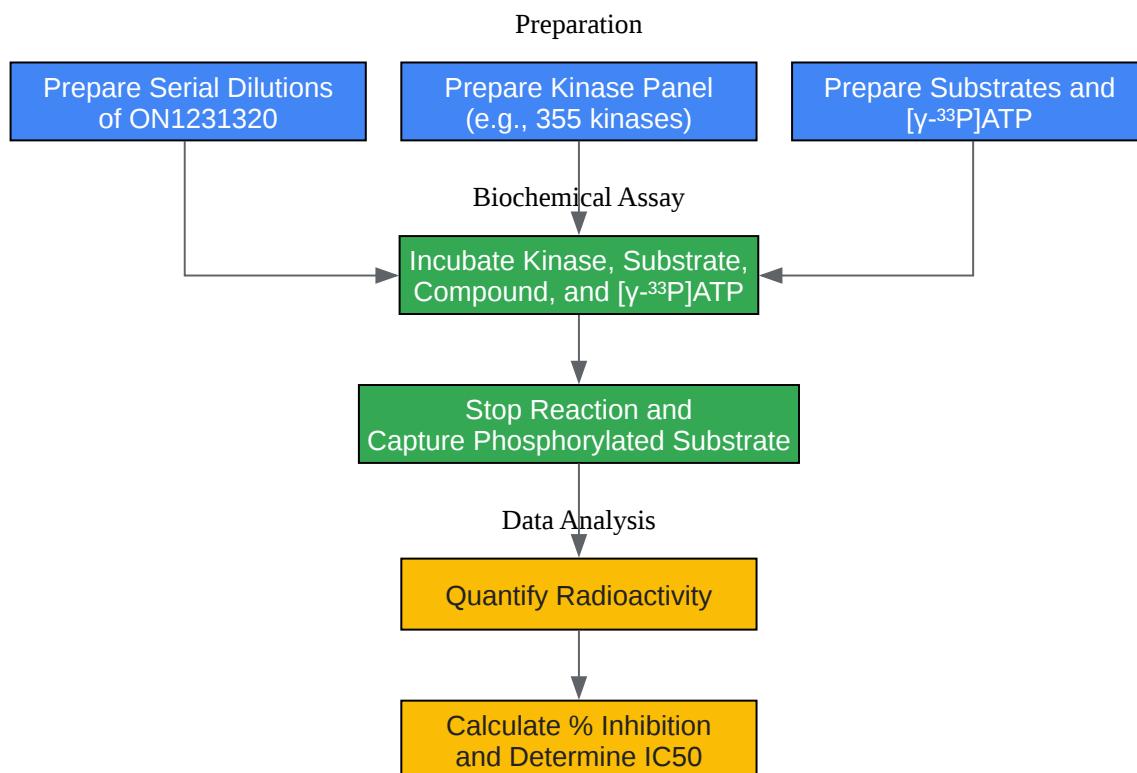
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling context of PLK2 and the experimental workflow for assessing kinase inhibitor cross-reactivity.



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Caption: Simplified diagram of PLK2's role in the cell cycle and its inhibition by **ON1231320**.



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Caption: Experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.

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References

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